molecular formula C24H27N3O11 B13729684 Acetamide, N-(2,3-dihydro-9-(hydroxymethyl)-6-methyl-1,5,7,8-tetrahydroxy-1H-pyrrolo(1,2-a)indol-2-yl)-, 1,5,7,8-tetraacetate 9-carbamate CAS No. 19269-59-1

Acetamide, N-(2,3-dihydro-9-(hydroxymethyl)-6-methyl-1,5,7,8-tetrahydroxy-1H-pyrrolo(1,2-a)indol-2-yl)-, 1,5,7,8-tetraacetate 9-carbamate

Katalognummer: B13729684
CAS-Nummer: 19269-59-1
Molekulargewicht: 533.5 g/mol
InChI-Schlüssel: IVUBACHNFORGRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Acetamide, N-(2,3-dihydro-9-(hydroxymethyl)-6-methyl-1,5,7,8-tetrahydroxy-1H-pyrrolo(1,2-a)indol-2-yl)-, 1,5,7,8-tetraacetate 9-carbamate” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple hydroxyl groups, a pyrroloindole core, and acetylated functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include indole derivatives, which undergo various functional group modifications such as hydroxylation, methylation, and acetylation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of such complex compounds usually involves optimizing the synthetic route for scalability. This includes using cost-effective reagents, efficient catalysts, and environmentally friendly solvents. The process might also involve purification steps such as crystallization or chromatography to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Various substituents can be introduced into the molecule by replacing existing functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The pathways involved might include signal transduction, gene expression regulation, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetamide derivatives: Compounds with similar acetamide functional groups.

    Pyrroloindole derivatives: Molecules with a similar pyrroloindole core structure.

    Hydroxylated compounds: Molecules containing multiple hydroxyl groups.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it might exhibit unique reactivity, stability, or biological activity.

Eigenschaften

CAS-Nummer

19269-59-1

Molekularformel

C24H27N3O11

Molekulargewicht

533.5 g/mol

IUPAC-Name

3-[[4-formamido-3,5,6,8-tetrahydroxy-4-(hydroxymethyl)-7-methylidene-5,6,8-tris(2-oxoethyl)pyrrolo[1,2-a]indol-2-yl]amino]but-3-enoic acid

InChI

InChI=1S/C24H27N3O11/c1-13(9-16(33)34)26-15-10-27-19(17(15)35)21(11-31,25-12-32)18-20(27)22(36,3-6-28)14(2)23(37,4-7-29)24(18,38)5-8-30/h6-8,10,12,26,31,35-38H,1-5,9,11H2,(H,25,32)(H,33,34)

InChI-Schlüssel

IVUBACHNFORGRP-UHFFFAOYSA-N

Kanonische SMILES

C=C1C(C2=C(C(C1(CC=O)O)(CC=O)O)C(C3=C(C(=CN32)NC(=C)CC(=O)O)O)(CO)NC=O)(CC=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.